MRWRD vs. MRW: Divergent In Vivo Time-to-Maximal Antihypertensive Effect
In a direct head-to-head study, MRWRD and its shorter analog MRW (Met-Arg-Trp) were both orally administered to spontaneously hypertensive rats (SHR). The time course of blood pressure reduction was markedly different. MRW achieved its maximal systolic blood pressure decrease at 2 hours post-administration (dose: 20 mg/kg), while MRWRD reached its maximal decrease at 4 hours post-administration (dose: 30 mg/kg) [1]. This 2-hour shift in the time-to-peak effect represents a significant pharmacodynamic differentiation between the two peptides.
| Evidence Dimension | Time to maximal systolic blood pressure reduction in SHR following oral administration |
|---|---|
| Target Compound Data | MRWRD: Maximal decrease at 4 h (dose: 30 mg/kg) |
| Comparator Or Baseline | MRW: Maximal decrease at 2 h (dose: 20 mg/kg) |
| Quantified Difference | MRWRD time-to-peak effect is 2 hours later than MRW, requiring a 10 mg/kg higher dose |
| Conditions | Spontaneously hypertensive rats (SHR); single oral administration; systolic blood pressure monitored over time |
Why This Matters
For researchers modeling sustained antihypertensive coverage or delayed-release mechanisms, MRWRD provides a distinct temporal profile that MRW cannot replicate, enabling studies requiring a later-peaking but effective ACE inhibitory peptide.
- [1] Yang, Y., Marczak, E. D., Yokoo, M., Usui, H., & Yoshikawa, M. (2003). Isolation and antihypertensive effect of angiotensin I-converting enzyme (ACE) inhibitory peptides from spinach Rubisco. Journal of Agricultural and Food Chemistry, 51(17), 4897–4902. View Source
